2-Methoxy-3-thiazoylpyridine

Descripción

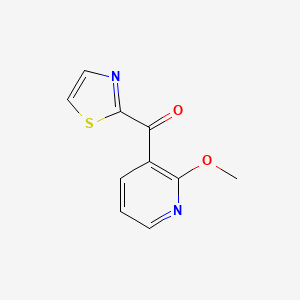

Structure

3D Structure

Propiedades

IUPAC Name |

(2-methoxypyridin-3-yl)-(1,3-thiazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-14-9-7(3-2-4-11-9)8(13)10-12-5-6-15-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCCLZGGUFZNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642159 | |

| Record name | (2-Methoxypyridin-3-yl)(1,3-thiazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-89-2 | |

| Record name | (2-Methoxy-3-pyridinyl)-2-thiazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methoxypyridin-3-yl)(1,3-thiazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Methoxy Substituted Pyridine and Thiazole Heterocycles in Contemporary Chemical Research

The scientific interest in a molecule like 2-Methoxy-3-thiazoylpyridine stems from the well-established importance of its core components: the methoxy-substituted pyridine (B92270) ring and the thiazole (B1198619) ring. Both are prevalent motifs in numerous biologically active and industrially significant compounds.

The methoxy (B1213986) group is a small yet powerful substituent frequently found in approved drugs and natural products. nih.gov Its presence can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can be crucial for binding to biological targets. nih.gov When attached to a pyridine ring , an electron-deficient heterocycle, the methoxy group can modulate the ring's electronic properties, affecting its reactivity and interaction with other molecules. reddit.comresearchgate.net Methoxy-substituted pyridines are integral to various applications, from the development of materials with nonlinear optical properties to the creation of liquid crystals. researchgate.netresearchgate.net

The thiazole ring , a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. researchgate.netnih.gov The unique arrangement of its heteroatoms allows for a wide range of interactions, making it a key component in drugs with diverse clinical applications, including antifungal, antibacterial, antiviral, and anticancer agents. researchgate.netnih.gov Thiazole derivatives are found in natural products like Vitamin B1 (Thiamine) and are incorporated into synthetic drugs such as the antiretroviral Ritonavir and the anticancer agent Dabrafenib. nih.govnih.govresearchgate.net The thiazole moiety's ability to coordinate with metal ions and participate in various biological pathways underscores its therapeutic importance. researchgate.netuttaranchaluniversity.ac.in

The combination of these two significant heterocyclic systems into a single molecule, this compound, suggests a compound with potentially novel and valuable chemical and biological properties, making it a compelling subject for detailed investigation.

Theoretical Frameworks for Analyzing Complex Heterocyclic Systems

Understanding the structure, reactivity, and properties of a complex heterocycle like 2-Methoxy-3-thiazoylpyridine requires sophisticated theoretical and computational methods. These frameworks allow researchers to predict molecular behavior and guide experimental work.

Molecular Orbital Theory provides a qualitative understanding of the electronic characteristics. By examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), chemists can predict the molecule's behavior in chemical reactions and its potential as an electronic material. The distribution of π-electrons across both the pyridine (B92270) and thiazole (B1198619) rings is a key feature that governs the molecule's aromaticity and reactivity. nih.gov

Interaction Region Indicator (IRI) analysis and Hirshfeld surface analysis are computational tools used to visualize and quantify non-covalent interactions within the molecule and in its crystal packing. acs.orgnih.gov These interactions, such as hydrogen bonds and π-stacking, are crucial in determining the solid-state structure and can influence the material's physical properties and its binding to biological targets. nih.gov

These theoretical approaches provide a powerful lens through which the intricate nature of complex heterocyclic systems can be understood, offering insights that are often difficult to obtain through experimental means alone.

Research Gaps and Opportunities Pertaining to 2 Methoxy 3 Thiazoylpyridine

Despite the established significance of its constituent parts, the specific compound 2-Methoxy-3-thiazoylpyridine remains largely unexplored in scientific literature. A search for dedicated studies on its synthesis, properties, and applications reveals a significant knowledge gap. This absence of information presents a fertile ground for new research.

Key research gaps include:

Validated Synthesis Routes: There is a lack of published, optimized, and high-yield synthetic methodologies specifically for this compound. Developing efficient synthetic pathways is the first critical step toward enabling further study.

Physicochemical Characterization: Comprehensive data on its physical and chemical properties, such as melting point, boiling point, solubility, and spectral data (NMR, IR, UV-Vis), are not readily available.

Biological Activity Screening: The compound has not been systematically evaluated for potential pharmacological activities. Given the prevalence of pyridine (B92270) and thiazole (B1198619) moieties in medicine, screening this compound against various biological targets (e.g., kinases, proteases, microbial enzymes) is a significant opportunity.

Material Science Applications: The potential of this compound in material science, for example, as an organic semiconductor, a component in dyes, or a ligand in coordination chemistry, is completely unexplored.

These gaps highlight numerous opportunities for chemists to make novel contributions to the field of heterocyclic chemistry.

Overview of Research Directions and Methodological Approaches

Strategic Approaches for the Construction of Pyridine (B92270) and Thiazole Ring Systems

The construction of the pyridine and thiazole rings, the fundamental components of this compound, can be achieved through various synthetic strategies. These strategies are designed to control the assembly of the heterocyclic systems with precision.

Convergent and Divergent Synthetic Routes

The synthesis of pyridine-thiazole hybrids can be approached through both convergent and divergent strategies.

In a convergent synthesis , the pyridine and thiazole rings are synthesized separately and then joined. For instance, a pre-formed methoxypyridine derivative can be coupled with a thiazole-containing fragment. This approach allows for the independent optimization of the synthesis of each heterocyclic core. An example of a convergent approach involves the nucleophilic aromatic substitution of a halogenated pyridine, such as 2,6-dibromo-3-aminopyridine, with sodium methoxide (B1231860) to form a methoxypyridine intermediate. This intermediate can then be coupled with a pre-synthesized thiazole-containing partner. nih.gov

A divergent synthesis , on the other hand, starts with a common intermediate that is then elaborated to form the final pyridine-thiazole structure. For example, a key reagent like 1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone can be synthesized and subsequently modified to create a variety of hybrid molecules. nih.gov This key intermediate is formed through a [2+3]-cyclocondensation reaction between 1-(pyridin-2-yl)thiourea (B83643) and 2-chloroacetylacetone. nih.gov The resulting ketone can then undergo further reactions, such as Claisen-Schmidt condensation, to introduce additional structural diversity. nih.gov

Regioselective and Stereoselective Synthetic Pathways

Controlling the regiochemistry and stereochemistry is crucial in the synthesis of complex molecules like this compound.

Regioselectivity refers to the control of the position at which a reaction occurs. In the context of pyridine and thiazole synthesis, this is critical for ensuring the correct arrangement of substituents. For example, the Hantzsch thiazole synthesis, a classic method involving the reaction of an α-haloketone with a thioamide, can be regioselective. youtube.com Similarly, the synthesis of substituted pyridines can be directed to specific positions. For instance, the Buchwald-Hartwig amination has been used for the regioselective synthesis of 1,2,3-triazole fused pyridines. nih.gov The distortion of the aryne intermediate in reactions of 3,4-pyridynes can also enable regioselective functionalization. dntb.gov.ua

Stereoselectivity involves controlling the three-dimensional arrangement of atoms. This is particularly important when chiral centers are present in the target molecule. For instance, stereoselective synthesis of pyridinones has been accomplished through the nucleophilic addition of Grignard reagents to a chiral pyridinium (B92312) salt derived from 4-methoxypyridine. nih.gov This methodology has been applied to the synthesis of natural products like (-)-barrenazine A and B. nih.gov

Catalytic Strategies in the Synthesis of Methoxy-Pyridine and Thiazole Moieties

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for constructing heterocyclic compounds. Both transition-metal catalysis and organocatalysis are extensively used in the synthesis of methoxy-pyridine and thiazole moieties.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which are essential for constructing the this compound scaffold. researchgate.netresearchgate.net Palladium, copper, and nickel catalysts are commonly employed. researchgate.netmdpi.comnih.gov

Palladium-catalyzed reactions , such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are widely used for the arylation of pyridine and thiazole rings. researchgate.netmdpi.com For example, a Suzuki coupling can be used to join a boronic acid derivative of one heterocycle with a halogenated derivative of the other. researchgate.net

Copper-catalyzed reactions are also significant, particularly for C-N and C-O bond formations. For instance, copper-catalyzed Ullmann condensation can be used to introduce a methoxy (B1213986) group onto a pyridine ring.

Nickel-catalyzed couplings offer a cost-effective alternative to palladium and have been used for the direct C-H alkenylation of azole derivatives. mdpi.com

These catalytic systems often require specific ligands to facilitate the reaction and control selectivity. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Reactions in Heterocycle Synthesis

| Reaction Type | Catalyst/Reagents | Application | Reference |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃ | C-C bond formation between a bromopyrimidine and a phenyl boronic acid. | researchgate.net |

| Heck Coupling | Pd(OAc)₂, AgOAc | Direct alkenylation of 2-substituted azoles. | mdpi.com |

| Sonogashira Coupling | Not specified | Synthesis of a Cathepsin S inhibitor. | |

| Ni-catalyzed C-H/C-O Coupling | Ni(0), dcype ligand | Coupling of heteroarenes with enol derivatives. | mdpi.com |

| CuCl-catalyzed C-H Alkenylation | CuCl | Direct C-H alkenylation of benzoxazoles with allyl halides. | mdpi.com |

| Rh(III)-catalyzed Cyclization | Not specified | Cyclization of azoles with alkynes to form fused pyridines. | mdpi.com |

Organocatalysis in Heterocyclic Annulation

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in heterocyclic synthesis, often providing complementary reactivity to metal-based catalysts. dntb.gov.ua Pyridine-based scaffolds themselves can act as organocatalysts in various transformations. dntb.gov.ua

In the context of pyridine and thiazole synthesis, organocatalysts can be used to promote annulation reactions, where a new ring is formed onto an existing one. For example, proline-catalyzed Mannich reactions have been used in the synthesis of complex molecules. mdpi.com Pyrrolidine can be used as a basic catalyst in the condensation of thiazolopyrimidines with aromatic aldehydes. mdpi.com

Advanced Multi-Component and Tandem Reaction Sequences for this compound Synthesis

To enhance synthetic efficiency, chemists often employ multi-component reactions (MCRs) and tandem (or cascade) reactions. These strategies allow for the formation of complex molecules from simple starting materials in a single pot, reducing the number of synthetic steps and purification procedures. beilstein-journals.org

Multi-component reactions involve the combination of three or more reactants in a one-pot reaction to form a product that contains portions of all the starting materials. mdpi.comub.edu

The Hantzsch dihydropyridine (B1217469) synthesis is a classic pseudo four-component reaction used to produce dihydropyridines. mdpi.com

The Biginelli reaction is another well-known MCR for the synthesis of dihydropyrimidinones, which can be precursors to more complex heterocyclic systems. mdpi.com

The Asinger reaction and its modifications are used to synthesize thiazolines. mdpi.com

A three-component synthesis of polysubstituted pyridines has been developed based on a catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction. nih.gov

The synthesis of 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids has been achieved through a multicomponent reaction of salicylaldehydes, malononitrile (B47326) dimer, and malonic acid. nih.gov

Tandem reactions (or cascade reactions) involve two or more sequential reactions that occur in a single pot without the isolation of intermediates. An efficient synthesis of 2-methoxy-thieno[2,3-d]pyrimidin-4(3H)-one has been described involving a Gewald reaction followed by a tandem aza-Wittig reaction and cyclization process. researchgate.net

Implementation of Green Chemistry Principles in Synthetic Protocols

The application of green chemistry principles to the synthesis of thiazolylpyridine scaffolds aims to reduce the environmental footprint of chemical processes. This involves a shift towards more benign reaction conditions, minimizing waste, and maximizing the incorporation of starting materials into the final product.

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. Consequently, the development of solvent-free and aqueous reaction systems is a key area of green chemistry research.

Solvent-free reactions, often conducted through techniques like ball-milling or solid-state synthesis, can lead to waste-free production. researchgate.netresearchgate.netdocumentsdelivered.com For instance, the synthesis of thiazolylpyrazole derivatives has been successfully achieved using a solid-state technique, resulting in quantitative yields and eliminating the need for conventional solvents. researchgate.netresearchgate.netdocumentsdelivered.com Microwave-assisted synthesis is another powerful tool for promoting solvent-free reactions, often leading to shorter reaction times and higher yields. bepls.comresearchgate.net The synthesis of various thiazole and pyridine derivatives has been reported under solvent-free microwave conditions, highlighting the broad applicability of this approach. bepls.comnih.gov

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of thiazolo[3,2-a]pyridine derivatives has been successfully carried out in water using microwave-assisted three-component reactions. researchgate.netnih.gov This method not only avoids the use of hazardous organic solvents but also simplifies the work-up procedure. researchgate.netnih.gov The use of aqueous media can also be beneficial in enzyme-catalyzed syntheses of pyridine derivatives, where protic solvents like water have been shown to enhance reaction yields. nih.gov

Table 1: Comparison of Reaction Conditions for Heterocycle Synthesis

| Feature | Conventional Synthesis | Green Synthesis |

|---|---|---|

| Solvent | Often volatile organic compounds (VOCs) | Water, solvent-free, or green solvents (e.g., PEG) |

| Energy Source | Conventional heating (e.g., oil bath) | Microwave irradiation, ultrasound, ball-milling |

| Reaction Time | Often several hours to days | Can be reduced to minutes |

| Catalyst | May use hazardous or heavy metal catalysts | Often catalyst-free, uses recyclable catalysts, or biocatalysts |

| Byproducts | Can generate significant waste | Aims to minimize or eliminate byproducts |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comrsc.org A high atom economy indicates that less waste is generated in the form of byproducts. primescholars.com

Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. rsc.orgrsc.org Therefore, designing synthetic routes that maximize the use of addition and rearrangement steps is a key strategy for improving atom economy. rsc.orgrsc.org For example, the synthesis of certain pyridine derivatives via C-H addition to olefins using rare-earth catalysts is an atom-economical approach. organic-chemistry.org

The Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of the product, is another important metric for quantifying the environmental impact of a chemical process. acs.org Syntheses with high atom economy will generally have a lower E-factor. Strategies to minimize waste and improve the E-factor include:

Catalytic Reagents: Using catalytic reagents instead of stoichiometric ones can significantly reduce waste, as the catalyst is used in small amounts and can often be recycled. rsc.org

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form the product, are highly efficient in terms of atom economy and step economy. mdpi.com The synthesis of various pyridine and thiazole derivatives has been achieved through MCRs. nih.govmdpi.com

Waste Valorization: Exploring the potential to convert byproducts into valuable chemicals can also contribute to waste minimization. researchgate.net

Table 2: Atom Economy of Different Reaction Types

| Reaction Type | General Atom Economy | Example |

|---|---|---|

| Addition | 100% | Diels-Alder Reaction |

| Rearrangement | 100% | Claisen Rearrangement |

| Substitution | <100% | Williamson Ether Synthesis |

| Elimination | <100% | Dehydration of an Alcohol |

Isolation and Purification Techniques for Complex Heterocyclic Compounds

The isolation and purification of the target compound from the reaction mixture is a critical step in any synthetic process. For complex heterocyclic compounds like this compound, a combination of techniques is often required to achieve the desired purity.

Crystallization is a powerful and widely used technique for purifying solid compounds. nih.govnih.gov The choice of solvent is crucial for successful crystallization. researchgate.net For heterocyclic compounds, solvents such as ethanol, ethyl acetate, acetonitrile, and dimethylformamide (DMF) are often used. nih.govresearchgate.net The process typically involves dissolving the crude product in a minimum amount of a suitable hot solvent and then allowing the solution to cool slowly, leading to the formation of crystals of the pure compound. researchgate.net

Chromatography is another essential tool for the purification of heterocyclic compounds. Various chromatographic techniques can be employed depending on the properties of the compound and the impurities present.

Column Chromatography: This is a standard technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) and elution with a mobile phase (a solvent or mixture of solvents).

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for the final purification of compounds to a high degree of purity. nih.gov

Ion-Exchange Chromatography: This technique is particularly useful for purifying compounds that can be ionized, such as aminopyridine derivatives. nih.gov It separates molecules based on their net charge. nih.gov

The selection of the appropriate purification method or combination of methods is determined by the physical and chemical properties of the target compound and the nature of the impurities to be removed.

Rational Design Principles for Structural Modification

The rational design of this compound derivatives involves a strategic approach to modifying its three main components: the pyridine core, the thiazole moiety, and the methoxy substituent. These modifications are intended to optimize molecular interactions with biological targets or to control self-assembly processes for materials applications.

The pyridine ring is a key site for modification. Its electronic properties can be finely tuned by the introduction of various functional groups. One primary strategy involves the nucleophilic aromatic substitution to introduce the methoxy group itself. For instance, the synthesis of a 2-methoxy-3-aminopyridine precursor can be achieved through the substitution of a bromine atom on a 2,6-dibromo-3-aminopyridine molecule with sodium methoxide. nih.gov

Further functionalization is used to influence molecular properties and intermolecular interactions. The introduction of polar substituents, such as cyano (CN), fluoro (F), or chloro (Cl) groups, onto the pyridine core significantly impacts the mesophase formation in liquid crystalline materials derived from this scaffold. rsc.orgresearchgate.net The presence of a lateral cyano group, for example, is often associated with the emergence of a nematic phase. rsc.orgresearchgate.net These modifications alter the molecule's dipole moment and geometry, which in turn dictates its packing in the solid or liquid crystalline state.

Table 1: Influence of Pyridine Core Substituents on Liquid Crystalline Phase

| Substituent on Pyridine Core | Terminal Group | Observed Mesophase |

| Cyano (CN) | Fluoro (F) | Nematic |

| Cyano (CN) | Chloro (Cl) | Nematic |

| None | Bromo (Br) | Rectangular Columnar |

| None | Nitro (NO₂) | Rectangular Columnar |

This table illustrates how strategic functionalization of the pyridine core, in combination with terminal groups, dictates the type of liquid crystalline phase observed. rsc.orgresearchgate.net

The thiazole ring offers another avenue for systematic structural variation. A common and versatile method for constructing substituted thiazoles is the Hantzsch thiazole synthesis and its variations. This typically involves the heterocyclization of a thiosemicarbazone derivative with an appropriately substituted phenacyl bromide. nih.gov This approach allows for the introduction of a wide array of substituents onto the thiazole ring, enabling the exploration of structure-activity relationships (SAR). nih.gov

For example, in the synthesis of certain bioactive compounds, derivatives with a substituted phenyl ring attached to the thiazole moiety showed different activity profiles compared to their unsubstituted counterparts. nih.gov The specific nature and position of these substituents can be critical for modulating biological activity.

The 2-methoxy group is a crucial feature of the core structure. Its primary role is often as an electron-donating group, which can influence the reactivity and electronic properties of the pyridine ring. researchgate.net The introduction of the methoxy group is a key synthetic step, often achieved via nucleophilic substitution of a suitable leaving group (like a halogen) on the pyridine ring. nih.gov

In the context of rational drug design, replacing or modifying the methoxy group is a common strategy. For example, within a series of γ-secretase modulators, the activity of methoxypyridyl derivatives was compared to other analogs. A 3-methoxy substituent on a connected phenyl ring led to a modest improvement in efficacy in some cases, demonstrating that the electronic and steric effects of this group are a key consideration in molecular design. nih.gov While direct derivatization of the methoxy group itself (e.g., O-dealkylation to a hydroxyl group) is a standard transformation in organic synthesis, the focus in the reported literature is often on its strategic placement during the initial synthesis to achieve desired properties. nih.gov

Synthesis of Fused and Bridged Heterocyclic Systems Containing the this compound Unit

The this compound scaffold serves as a foundational unit for the construction of more complex, multi-ring systems. These fused and bridged structures are of interest due to their rigid conformations and potential for novel biological activities.

One advanced strategy involves a selective [4+2] cycloaddition reaction to create three-dimensional, sp³-rich fused rings. diva-portal.org In this approach, a bicyclic thiazolo-2-pyridone, a related structure, acts as a diene. Its reaction with an aryne partner results in a structurally complex peptidomimetic scaffold that is difficult to access through other synthetic routes. diva-portal.org

Another common approach is the multi-step fusion of additional heterocyclic rings onto the core. For example, new heterocyclic systems can be built by first fusing a pyrazole (B372694) ring onto a 2-chloro-3-cyanopyridine (B134404) moiety, followed by the cyclization of a pyrimidine (B1678525) ring onto the newly formed aminopyrazole intermediate. researchgate.net A similar strategy has been used to synthesize 2-arylmethylidenthiazolo[3,2-a]pyrimidines, which are fused heterocyclic systems. mdpi.com These syntheses often involve the reaction of a thiazolo[3,2-a]pyrimidine precursor with an aldehyde, leading to the final fused product in high yields. mdpi.com

Table 2: Examples of Fused Heterocyclic Synthesis

| Starting Material | Reagent(s) | Fused System |

| Thiazolo[3,2-a]pyrimidine hydrochloride | 2-hydroxy-3-methoxybenzaldehyde | 2-(2-hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidine |

| 2-Chloro-3-cyanopyridine | 1. Hydrazine2. Acetylacetone | Pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridine |

| Bicyclic thiazolo-2-pyridone | Aryne | Fused tricyclic peptidomimetic |

This table showcases different synthetic strategies for creating complex fused heterocyclic systems from pyridine and thiazole-containing precursors. diva-portal.orgresearchgate.netmdpi.com

Preparation of Chiral this compound Analogues

The synthesis of chiral analogues is relevant when the molecule or its derivatives interact with a chiral biological environment. While the core this compound is achiral, the introduction of substituents or the creation of fused systems can generate chirality.

A notable example is seen in the solid-state behavior of 2-(2-hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidine derivatives. mdpi.com Although synthesized as racemic mixtures, these molecules can exhibit chiral discrimination during crystallization. The type of intermolecular hydrogen bonding dictates the outcome. The formation of an O–H···N hydrogen bond can lead to the creation of one-dimensional supramolecular chains. If these chains are homochiral (all molecules having the same stereochemistry), a conglomerate is formed, effectively separating the enantiomers into different crystals. Conversely, if the chains are heterochiral, a racemic compound crystallizes. mdpi.com This demonstrates that while the synthesis may be racemic, chiral resolution can be achieved through supramolecular self-assembly.

Development of Polymeric and Supramolecular Assemblies Incorporating the Core Structure

The this compound scaffold is an excellent building block for creating ordered supramolecular structures and polymers due to its defined geometry and potential for directed intermolecular interactions.

Researchers have designed and synthesized bent-shaped luminescent mesogens using a 2-methoxypyridine (B126380) core. rsc.orgresearchgate.net These molecules exhibit liquid crystalline phases, such as nematic and rectangular columnar phases. The formation and stability of these phases are highly dependent on the interplay of intermolecular forces, which are tuned by the substituents on the pyridine core and at the termini of the molecule. rsc.orgresearchgate.net

Furthermore, specific non-covalent interactions can guide the assembly of these molecules into well-defined one-dimensional polymeric chains in the crystalline state. In certain 2-arylmethylidenthiazolo[3,2-a]pyrimidines, a combination of hydrogen bonding, halogen bonding, and π-stacking interactions controls the supramolecular architecture. mdpi.com The rational choice of substituents allows for precise control over these interactions, enabling the design of materials with specific packing motifs and, consequently, specific properties. mdpi.com

Advanced Spectroscopic and Spectrometric Characterization of 2 Methoxy 3 Thiazoylpyridine

Vibrational Spectroscopy: High-Resolution Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the structural framework of molecules. cardiff.ac.uk These methods are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes. cardiff.ac.uk

Band Assignments and Vibrational Mode Analysis

The FT-IR and Raman spectra of 2-Methoxy-3-thiazoylpyridine exhibit a series of characteristic bands corresponding to the various vibrational modes of its constituent functional groups. The assignment of these bands is crucial for confirming the molecular structure.

Key Vibrational Modes:

Thiazole (B1198619) Ring Vibrations: The thiazole moiety gives rise to several characteristic bands. The C=N stretching vibration is typically observed in the region of 1610-1550 cm⁻¹. The C-S stretching vibration can be identified by bands appearing around 850-600 cm⁻¹. scielo.org.za Ring breathing and deformation modes also contribute to the fingerprint region of the spectrum.

Pyridine (B92270) Ring Vibrations: The pyridine ring exhibits characteristic C-C and C-N stretching vibrations in the 1600-1400 cm⁻¹ range. researchgate.net C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations also provide valuable structural information.

Methoxy (B1213986) Group Vibrations: The methoxy group (-OCH₃) is characterized by its C-H stretching vibrations, which typically appear in the 2950-2850 cm⁻¹ region. rsc.org The C-O stretching vibration of the methoxy group is expected to produce a strong band in the 1300-1000 cm⁻¹ range. scielo.org.za

A detailed analysis of the experimental spectra, often supported by theoretical calculations such as Density Functional Theory (DFT), allows for a precise assignment of each observed band to a specific vibrational mode. researchgate.net

Table 1: Tentative Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | Aromatic C-H Stretching (Pyridine & Thiazole) |

| ~2950-2850 | Medium | C-H Stretching (Methoxy) |

| ~1610-1550 | Medium-Strong | C=N Stretching (Thiazole) |

| ~1600-1400 | Medium-Strong | C-C and C-N Stretching (Pyridine) |

| ~1450 | Medium | CH₃ Asymmetric Bending |

| ~1300-1000 | Strong | C-O Stretching (Methoxy) |

| ~850-600 | Medium | C-S Stretching (Thiazole) |

Conformational Analysis through Vibrational Fingerprints

Vibrational spectroscopy can also provide insights into the conformational preferences of this compound. The relative orientation of the thiazole and pyridine rings, as well as the conformation of the methoxy group, can influence the positions and intensities of certain vibrational bands. iu.edu.sa By comparing experimental spectra with theoretical spectra calculated for different possible conformers, the most stable conformation in the solid state or in solution can be determined. iu.edu.sa For instance, the torsional modes involving the inter-ring bond and the C-O bond of the methoxy group, which typically appear at low frequencies, can be particularly sensitive to conformational changes. uc.pt

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of the molecular structure of organic compounds. researchgate.net It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C, and the connectivity between them.

One-Dimensional (¹H, ¹³C, DEPT) and Two-Dimensional (COSY, HMQC, HMBC) NMR Techniques

A combination of one-dimensional and two-dimensional NMR experiments is employed for the complete structural assignment of this compound.

¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). The protons on the pyridine and thiazole rings will appear in the aromatic region (typically δ 7.0-9.0 ppm), while the methoxy protons will resonate upfield (typically δ 3.5-4.5 ppm). chemicalbook.comchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. chemicalbook.com The carbon atoms of the aromatic rings will have chemical shifts in the δ 110-160 ppm range, while the methoxy carbon will appear at a higher field (typically δ 50-60 ppm). docbrown.infochemicalbook.com

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, which aids in the assignment of the ¹³C NMR signals. uvic.ca

COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu This is crucial for establishing the connectivity of protons within the pyridine and thiazole rings.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These 2D experiments correlate the chemical shifts of protons directly attached to carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for identifying quaternary carbons and for establishing the connectivity between the different structural fragments of the molecule, such as the linkage between the pyridine and thiazole rings and the position of the methoxy group.

Table 2: Expected NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Pyridine-H | ~7.0-8.5 | ~110-150 | Correlations to other pyridine carbons and the thiazole ring carbon |

| Thiazole-H | ~7.5-8.5 | ~115-155 | Correlations to other thiazole carbons and the pyridine ring carbon |

| Methoxy-H | ~3.9 | ~55 | Correlation to the pyridine carbon to which it is attached |

Solid-State NMR Investigations

While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its crystalline form. ssNMR can reveal details about polymorphism, molecular packing, and intermolecular interactions that are averaged out in solution. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound with high accuracy. This allows for the determination of the elemental composition of the molecule. youtube.com

For this compound (C₉H₈N₂OS), the expected exact mass can be calculated and compared to the experimentally determined value to confirm its molecular formula.

Furthermore, by inducing fragmentation of the molecular ion, the mass spectrometer can provide information about the structure of the molecule. The fragmentation pattern is a characteristic fingerprint of the compound and can be used to elucidate its structure by analyzing the masses of the resulting fragment ions.

Plausible Fragmentation Pathways:

The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely involve the following pathways:

Loss of a methyl radical (•CH₃): Cleavage of the O-CH₃ bond can lead to the formation of a [M-CH₃]⁺ ion.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction could lead to the elimination of formaldehyde from the methoxy group.

Cleavage of the bond between the rings: The bond connecting the pyridine and thiazole rings could cleave, leading to fragment ions corresponding to each ring system.

Ring opening and subsequent fragmentation: Either the pyridine or the thiazole ring could undergo ring opening followed by further fragmentation.

The analysis of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS) experiments, provides corroborating evidence for the proposed structure of this compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Studies

Currently, there is no published research detailing the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. Therefore, data regarding its electronic transitions, maximum absorption wavelengths (λmax), and molar absorptivity coefficients (ε) are not available. Such studies would be valuable in understanding the electronic structure of the molecule, including the π-π* and n-π* transitions associated with its aromatic pyridine and thiazole rings.

Table 1: Hypothetical UV-Vis Absorption Data for this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

|---|---|---|---|

| Ethanol | Data not available | Data not available | Data not available |

| Cyclohexane | Data not available | Data not available | Data not available |

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

No crystallographic data for this compound has been deposited in crystallographic databases. Consequently, information regarding its crystal system, space group, unit cell dimensions, and detailed molecular geometry, which would be obtainable from single-crystal X-ray diffraction, is unknown. Similarly, powder X-ray diffraction data, which could identify the crystalline phases and provide information on the bulk material's structure, is not available.

Table 2: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈N₂OS |

| Formula Weight | Data not available |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Specialized Spectroscopic Probes (e.g., Mössbauer Spectroscopy for metal complexes)

There are no published studies on the use of specialized spectroscopic probes, such as Mössbauer spectroscopy, for the characterization of this compound or its metal complexes. Mössbauer spectroscopy is specific to certain isotopes (e.g., ⁵⁷Fe, ¹¹⁹Sn) and would only be applicable if this compound were to form a complex with a Mössbauer-active metal. Without such research, no data on parameters like isomer shift (δ), quadrupole splitting (ΔEQ), and magnetic hyperfine field (B) can be reported.

Theoretical and Computational Chemistry Studies of 2 Methoxy 3 Thiazoylpyridine

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a primary tool in computational chemistry for predicting a wide array of molecular properties with a favorable balance of accuracy and computational cost. For 2-Methoxy-3-thiazoylpyridine, DFT calculations would provide fundamental insights into its geometry, reactivity, and spectroscopic characteristics. Common functionals for such studies include B3LYP and PBE, often paired with basis sets like 6-311G(d,p) or aug-cc-pVDZ to achieve reliable results.

Geometry Optimization and Conformational Landscapes

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a stable structure is found.

The process would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. A critical aspect to investigate would be the conformational landscape arising from the rotation around the single bond connecting the pyridine (B92270) and thiazole (B1198619) rings, as well as the orientation of the methoxy (B1213986) group. By mapping the potential energy as a function of these rotational angles, the most stable conformer(s) can be identified. For instance, studies on similar bicyclic systems have shown that specific orientations are stabilized by weak intramolecular interactions. The optimized geometry is the foundation for all subsequent property calculations.

Illustrative Data for a Related Heterocyclic System The following table shows optimized geometric parameters calculated for a related molecule, 2-chloro-6-methoxy-3-nitropyridine, using DFT (B3LYP/6-31+G(d,p)) and Hartree-Fock (HF/6-31+G(d,p)) methods. This illustrates the type of data that would be generated for this compound.

| Parameter | Bond/Angle | DFT (B3LYP) | HF |

| Bond Length (Å) | C2-Cl | 1.74 | 1.71 |

| C6-O7 | 1.34 | 1.32 | |

| N1-C2 | 1.31 | 1.29 | |

| N4-O5 | 1.22 | 1.19 | |

| Bond Angle (°) | N1-C2-C3 | 123.6 | 124.1 |

| C5-C6-N1 | 120.3 | 120.9 | |

| C3-N4-O5 | 117.4 | 117.5 |

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a central concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations would determine the energies of the HOMO and LUMO and visualize their spatial distribution. This would show which parts of the molecule are most involved in electron-donating and electron-accepting interactions.

From the HOMO and LUMO energies, several chemical reactivity indices can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ² / (2η)

These indices provide a quantitative measure of the molecule's reactivity profile.

Illustrative FMO Data for a Triazine Derivative The table below presents FMO energies and reactivity descriptors calculated for a triazine derivative using the B3LYP/6-311+G(d,p) method, showcasing the expected outputs for this compound.

| Parameter | Value (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

| Electronegativity (χ) | 4.0531 |

| Chemical Hardness (η) | 2.2435 |

| Electrophilicity Index (ω) | 3.6559 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its charge distribution.

For this compound, an MEP analysis would identify:

Negative Potential Regions (Red/Yellow): These areas are electron-rich and represent likely sites for electrophilic attack. They are typically found around heteroatoms with lone pairs, such as the nitrogen atoms in the pyridine and thiazole rings and the oxygen of the methoxy group.

Positive Potential Regions (Blue): These regions are electron-deficient and are susceptible to nucleophilic attack. They are often located around hydrogen atoms attached to electronegative atoms.

The MEP map provides a more nuanced view of reactivity than simple atomic charges and is instrumental in understanding non-covalent interactions, such as hydrogen bonding.

Prediction of Vibrational Frequencies and NMR Chemical Shifts for Spectral Interpretation

DFT calculations are widely used to predict vibrational (infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting and assigning experimental spectra.

Vibrational Frequencies: After geometry optimization, a frequency calculation on this compound would yield its normal vibrational modes. The calculated frequencies, often scaled by an empirical factor to correct for anharmonicity and other systematic errors, can be compared directly with experimental FT-IR and Raman spectra. This allows for a detailed assignment of spectral bands to specific molecular motions, such as C-H stretches, C=N stretches, and ring vibrations.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. Calculated isotropic shielding values are converted to chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS). Comparing these predicted shifts with experimental data helps confirm the molecular structure and assign resonances to specific nuclei.

Ab Initio and Semi-Empirical Quantum Chemical Calculations

Beyond DFT, other quantum chemical methods offer different levels of theory and computational expense.

Ab Initio Methods: Meaning "from first principles," these methods solve the Schrödinger equation without using experimental data for parametrization. The Hartree-Fock (HF) method is the simplest ab initio approach. More accurate, correlated methods like Møller-Plesset perturbation theory (e.g., MP2) can be used for higher accuracy, especially for calculating interaction energies, though at a significantly higher computational cost. For a molecule like this compound, high-level ab initio calculations could serve as a benchmark for results obtained from DFT or semi-empirical methods.

Semi-Empirical Methods: These methods, such as AM1, PM3, and PM7, are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations. This makes them much faster than DFT or ab initio methods, allowing for the study of very large molecular systems or extensive conformational searches. While generally less accurate, they can be useful for initial geometry optimizations or for systems where higher-level theories are computationally prohibitive.

Reaction Pathway Mapping and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, this could involve studying its potential synthesis routes or its metabolic degradation pathways. The process involves:

Mapping the Potential Energy Surface (PES): Calculations are performed to identify the structures of reactants, products, and any intermediates.

Locating Transition States (TS): A transition state is a saddle point on the PES that connects reactants to products. Computational algorithms can search for these structures. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy barrier, which determines the reaction rate.

By mapping the entire reaction pathway, chemists can gain a detailed understanding of the mechanism, predict the feasibility of a reaction, and understand the factors controlling its outcome.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) using Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov These models are built upon a variety of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a novel compound like this compound, a hypothetical QSAR/QSPR analysis would involve the calculation of a range of descriptors to predict its potential activities and properties.

Detailed Research Findings:

While specific QSAR/QSPR studies on this compound are not extensively available in the public domain, we can infer its likely descriptor profile based on studies of related thiazole and pyridine derivatives. The molecular descriptors for a QSAR/QSPR study are typically categorized into several classes: constitutional, topological, geometrical, and electronic. nih.gov

Studies on thiazole derivatives have often employed descriptors such as molar refractivity (MR), logarithm of the partition coefficient (LogP), and the energy of the lowest unoccupied molecular orbital (ELUMO) to model their biological activities. For instance, in a QSAR study of thiazole derivatives as PIN1 inhibitors, these descriptors were found to be significant in the developed models. Similarly, QSPR models for the lipophilicity of triazole derivatives have utilized topological indices and indicator parameters. researchgate.netresearchgate.net

For the this compound molecule, a combination of descriptors from different classes would be calculated. A hypothetical set of such descriptors is presented in Table 1.

Interactive Data Table: Hypothetical Computational Descriptors for this compound

In a typical QSAR/QSPR workflow, these descriptors would be used to build a mathematical model, often using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), to predict a specific activity or property. The quality and predictive power of the resulting model would be rigorously validated. For this compound, such models could predict properties like its potential as an enzyme inhibitor, its antioxidant capacity, or its solubility in different solvents.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Detailed Research Findings:

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent, often water, to mimic physiological conditions. The system would then be subjected to a series of energy minimization and equilibration steps before the production simulation, during which the trajectory of each atom is recorded over time. nih.gov

From the simulation trajectory, various properties can be analyzed:

Conformational Flexibility: Analysis of the dihedral angles within the molecule, particularly the torsion angle between the pyridine and thiazole rings and the orientation of the methoxy group, would reveal the conformational preferences and flexibility of this compound.

Intermolecular Interactions: The simulation would allow for the detailed study of hydrogen bonding patterns between the molecule and surrounding water molecules. The nitrogen atoms in the pyridine and thiazole rings, as well as the oxygen atom of the methoxy group, are potential hydrogen bond acceptors.

Solvation Structure: The radial distribution function (RDF) can be calculated to understand the arrangement of solvent molecules around specific atoms of this compound, providing insights into its solvation shell and how it interacts with the solvent.

A summary of typical parameters used in an MD simulation for a small organic molecule like this compound is presented in Table 2.

Interactive Data Table: Typical Parameters for an MD Simulation of this compound

Advanced Applications and Future Research Trajectories of 2 Methoxy 3 Thiazoylpyridine

Catalysis and Ligand Chemistry in Organic Transformations

There is no specific information available in the scientific literature regarding the application of 2-Methoxy-3-thiazoylpyridine in either homogeneous or heterogeneous catalysis. Furthermore, no studies were found that detail the design of novel ligands based on this compound for transition metal catalysis.

While research exists on related heterocyclic compounds as ligands, no direct link or data could be established for this compound itself. For instance, a study on a copper (II) complex with the molecular formula C10H8N2O2S identified the ligand as 2,2′-thiobis(pyridine N-oxide), which may have formed in-situ, rather than the intended this compound. iucr.org This highlights the lack of direct investigation into the catalytic and ligand properties of this specific molecule.

Materials Science and Engineering Applications

Similarly, a comprehensive search yielded no results on the use of this compound in materials science. There are no published studies on its potential for the development of organic electronic materials, such as fluorophores or electron transporters. The incorporation of this compound into advanced polymeric structures is also not described in the available literature.

Application as Versatile Synthetic Intermediates in Complex Molecule Synthesis

The availability of this compound from chemical suppliers suggests its role as a synthetic intermediate. cymitquimica.com However, specific examples of its use in the synthesis of complex molecules are not detailed in research publications. The potential reaction pathways and the types of complex molecules that could be synthesized from this intermediate have not been explored in the accessible scientific literature.

Emerging Research Areas and Interdisciplinary Opportunities for this compound

While direct research on this compound is limited, the broader class of pyridine-thiazole hybrid molecules is a dynamic and expanding field of scientific inquiry. Based on the established biological activities of related compounds, several emerging research areas and interdisciplinary opportunities can be extrapolated for this compound. These trajectories offer promising avenues for future investigation, leveraging the compound's unique structural features for novel therapeutic and technological applications.

Potential Therapeutic Applications

The fusion of pyridine (B92270) and thiazole (B1198619) moieties has given rise to a plethora of derivatives with significant pharmacological potential. The introduction of a methoxy (B1213986) group at the 2-position of the pyridine ring is also a common strategy in medicinal chemistry to enhance biological activity.

Anticancer Drug Discovery: A primary focus of research on pyridine-thiazole hybrids is their application as anticancer agents. nih.govnih.govnih.govresearchgate.netdntb.gov.ua Studies on various derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, including those of the lung, colon, breast, and central nervous system. nih.govnih.gov The proposed mechanism of action for some of these hybrids involves the induction of genetic instability within tumor cells. nih.govresearchgate.net Specifically, some pyridine-thiazole derivatives have been shown to affect DNA integrity and alter nuclear morphology. nih.govresearchgate.net The presence of a methoxy group on the pyridine ring has, in some related heterocyclic compounds, been linked to enhanced anticancer effects. nih.gov This suggests that this compound could be a valuable scaffold for the design of novel anticancer therapeutics.

Antimicrobial Agents: The global challenge of antimicrobial resistance has spurred the search for new and effective therapeutic agents. nih.gov Thiazole derivatives, often in combination with a pyridine ring, have shown considerable promise as antimicrobial compounds. nih.govasianpubs.orgresearchgate.net Research has demonstrated the efficacy of such hybrids against various Gram-positive and Gram-negative bacteria, as well as fungal strains. asianpubs.orgresearchgate.net The structure-activity relationship studies of related compounds indicate that the specific substitution pattern on both the pyridine and thiazole rings plays a crucial role in determining the antimicrobial spectrum and potency. nih.gov Therefore, this compound represents a candidate for investigation as a novel antimicrobial agent.

Neuroprotective and Anti-Inflammatory Applications: Emerging evidence suggests that thiazole derivatives may have applications in treating neurodegenerative diseases and inflammatory conditions. For instance, some thiazole-containing compounds are being explored as potential agents for Alzheimer's disease. The anti-inflammatory properties of this class of compounds are also an active area of research.

Interdisciplinary Research Opportunities

The unique chemical properties of this compound open up possibilities for its application beyond traditional medicinal chemistry, fostering collaboration across various scientific disciplines.

Materials Science and Nanotechnology: The development of advanced drug delivery systems is a key area of interdisciplinary research. The synthesis of nanoformulations of therapeutic compounds can enhance their solubility, stability, and biological efficacy. Future research could focus on encapsulating this compound into nanoparticles or other nanocarriers to improve its pharmacokinetic profile and target-specific delivery.

Green Chemistry and Sustainable Synthesis: The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical compounds to minimize environmental impact. Research into more sustainable and efficient synthetic routes for this compound and its derivatives would be a valuable contribution to the field. This could involve the use of greener solvents, catalysts, and reaction conditions.

Computational Chemistry and Molecular Modeling: In silico studies, including molecular docking and dynamics simulations, are powerful tools for predicting the biological activity and mechanism of action of novel compounds. nih.gov Computational modeling can be employed to investigate the interaction of this compound with various biological targets, such as enzymes and receptors. nih.gov This approach can guide the rational design of more potent and selective derivatives, accelerating the drug discovery process.

Future Research Directions

To fully elucidate the potential of this compound, future research should focus on a multi-pronged approach:

Synthesis and Characterization: The development of efficient and scalable synthetic methods for this compound and a library of its derivatives is a fundamental first step.

Biological Screening: Comprehensive in vitro and in vivo screening of these compounds against a wide range of biological targets is necessary to identify promising therapeutic applications. This should include assays for anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.

Mechanism of Action Studies: For any identified bioactive compounds, detailed mechanistic studies are crucial to understand how they exert their effects at the molecular and cellular levels.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the chemical structure of this compound affect its biological activity will provide valuable insights for the design of optimized analogues. nih.gov

The exploration of these emerging research areas and the pursuit of interdisciplinary collaborations will be instrumental in unlocking the full scientific and therapeutic potential of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.